(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1798404-71-3
VCID: VC7068693
InChI: InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-25-15/h2-5,10,12-14,19H,6-9,11H2,1H3/b5-4+
SMILES: CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.45

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

CAS No.: 1798404-71-3

Cat. No.: VC7068693

Molecular Formula: C17H22N4O4S

Molecular Weight: 378.45

* For research use only. Not for human or veterinary use.

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide - 1798404-71-3

Specification

CAS No. 1798404-71-3
Molecular Formula C17H22N4O4S
Molecular Weight 378.45
IUPAC Name N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-25-15/h2-5,10,12-14,19H,6-9,11H2,1H3/b5-4+
Standard InChI Key BYRSBFKZQCQSRH-SNAWJCMRSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a hybrid architecture combining heterocyclic and sulfonamide motifs:

  • Furan-2-yl acryloyl group: The (E)-configured acryloyl moiety (CH₂=CHCO-) is conjugated to a furan ring, a five-membered aromatic oxygen heterocycle. This group contributes to planar rigidity and potential π-π stacking interactions with biological targets.

  • Piperidin-4-ylmethyl linker: A piperidine ring substituted at the 4-position with a methylene group (-CH₂-) provides conformational flexibility and basicity, facilitating membrane permeability.

  • 1-Methyl-1H-pyrazole-4-sulfonamide: The pyrazole ring, substituted with a methyl group at N-1 and a sulfonamide (-SO₂NH₂) at C-4, introduces hydrogen-bonding capabilities and metabolic stability .

The molecular formula is C₁₈H₂₃N₃O₄S, with a calculated molecular weight of 377.46 g/mol. The (E)-stereochemistry of the acryloyl double bond is critical for maintaining spatial alignment between functional groups.

Synthetic Pathways and Optimization

Formation of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride

Reaction of 1-methylpyrazole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C yields the sulfonyl chloride intermediate (78% yield) . Thionyl chloride (SOCl₂) is then added to ensure complete conversion.

Piperidine Intermediate Functionalization

4-(Aminomethyl)piperidine is acylated with furan-2-yl acryloyl chloride in the presence of triethylamine (Et₃N), producing (E)-1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methanamine (62% yield after column chromatography).

Sulfonamide Coupling

The piperidine amine reacts with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (K₂CO₃, DMF, 50°C), forming the target sulfonamide (56% yield) .

Critical Parameters:

  • Temperature control during chlorosulfonation prevents decomposition.

  • Use of anhydrous DMF minimizes hydrolysis of sulfonyl chloride.

  • Stereoselective acryloylation requires strict exclusion of light to prevent (E)→(Z) isomerization.

Biological Activity and Structure-Activity Relationships (SAR)

CompoundU937 Cell GI₅₀ (μM)Cytotoxicity LC₅₀ (μM)
MR-S1-11.7>100
MR-S1-153.0>100
MR-S1-133.33>100

Key SAR trends :

  • Methyl substitution on pyrazole: Enhances metabolic stability compared to unmethylated analogs.

  • Sulfonamide vs. carboxamide: Sulfonamides show 3–10× higher potency in U937 models, likely due to improved target engagement via hydrogen bonding.

  • Piperidine linker: Increases solubility relative to rigid aromatic linkers.

Hypothesized Mechanism of Action

The compound’s multifunctional structure suggests polypharmacologic effects:

  • HDAC Inhibition: Sulfonamides chelate zinc in histone deacetylase active sites .

  • Kinase Binding: The acryloyl group may covalently modify cysteine residues in kinases (e.g., EGFR, BTK).

  • ROS Induction: Furan rings are known to generate reactive oxygen species via metabolic epoxidation.

Pharmacokinetic and Physicochemical Profiling

Predicted ADME Properties

Using SwissADME predictions:

  • LogP: 2.1 (moderate lipophilicity)

  • H-bond donors: 2 (sulfonamide NH, acryloyl NH)

  • H-bond acceptors: 7

  • TPSA: 98 Ų (high polarity)

These values suggest adequate blood-brain barrier permeability but potential challenges in oral bioavailability due to high polarity.

Solubility and Stability

  • Aqueous solubility: Estimated 0.12 mg/mL (pH 7.4), necessitating prodrug strategies for in vivo studies.

  • Photostability: The (E)-acryloyl configuration is prone to UV-induced isomerization, requiring light-protected storage.

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